molecular formula C8H5ClN4O2 B1365195 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 449758-26-3

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1365195
CAS No.: 449758-26-3
M. Wt: 224.6 g/mol
InChI Key: OSXJGDGNJRHIKP-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties. This compound, specifically, is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with a chlorine atom at the 5-position of the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 2-amino-5-chlorobenzoic acid with sodium azide in the presence of trimethyl orthoformate and glacial acetic acid. The mixture is stirred at ambient temperature to yield the desired product . The reaction can be summarized as follows:

    Starting Materials: 2-amino-5-chlorobenzoic acid, sodium azide.

    Reaction Conditions: Trimethyl orthoformate, glacial acetic acid, ambient temperature.

    Product: this compound.

Industrial Production Methods: In industrial settings, the synthesis may involve similar reagents and conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Reduced forms of the tetrazole ring.

    Substitution Products: Compounds with different substituents at the 5-position of the benzene ring.

Scientific Research Applications

Chemistry: 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of other tetrazole derivatives.

Medicine: Tetrazole derivatives, including this compound, are explored for their potential as antihypertensive, antiallergic, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

  • 5-phenyl-2-(1H-tetrazol-1-yl)benzoic acid
  • 5-methyl-2-(1H-tetrazol-1-yl)benzoic acid
  • 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid

Comparison: Compared to its analogs, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from other tetrazole derivatives .

Properties

IUPAC Name

5-chloro-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXJGDGNJRHIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471056
Record name 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-26-3
Record name 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 2-amino-5-chloro-benzoic acid (5.0 g, 0.029 mol), trimethyl orthoformate (9.5 mL, 0.087 mol) and sodium azide (5.6 g, 0.087 mol) in glacial acetic acid (105 mL) was stirred at room temperature for 2 h. Filtration and concentration from toluene gave 5-chloro-2-(1H-tetraazol-1-yl)benzoic acid (4.0 g, 62%); 1H NMR (400 MHz, CD3OD): δ 9.47 (s, 1H), 8.16 (d, J=2.5 Hz, 1H), 7.83 (dd, J=2.5, 8.5 Hz, 1H), 7.62 (d, J=8.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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